Cas no 1565093-88-0 (3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol)

3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 5-Thiazolepropanol, α,β-dimethyl-
- 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol
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- インチ: 1S/C8H13NOS/c1-6(7(2)10)3-8-4-9-5-11-8/h4-7,10H,3H2,1-2H3
- InChIKey: ZVWKMZRCDUYUMB-UHFFFAOYSA-N
- ほほえんだ: C(C1SC=NC=1)C(C)C(O)C
じっけんとくせい
- 密度みつど: 1.121±0.06 g/cm3(Predicted)
- ふってん: 284.3±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.92±0.20(Predicted)
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625743-0.25g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 0.25g |
$801.0 | 2023-07-10 | ||
Enamine | EN300-1625743-1000mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 1000mg |
$699.0 | 2023-09-22 | ||
Enamine | EN300-1625743-250mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1625743-2.5g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 2.5g |
$1707.0 | 2023-07-10 | ||
Enamine | EN300-1625743-5.0g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 5.0g |
$2525.0 | 2023-07-10 | ||
Enamine | EN300-1625743-10000mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1625743-0.1g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 0.1g |
$767.0 | 2023-07-10 | ||
Enamine | EN300-1625743-10.0g |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 10.0g |
$3746.0 | 2023-07-10 | ||
Enamine | EN300-1625743-500mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1625743-100mg |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
1565093-88-0 | 100mg |
$615.0 | 2023-09-22 |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-methyl-4-(1,3-thiazol-5-yl)butan-2-olに関する追加情報
Professional Introduction to 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol (CAS No. 1565093-88-0)
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol, a compound with the chemical identifier CAS No. 1565093-88-0, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate a thiazole moiety, which is a heterocyclic structure consisting of sulfur and nitrogen atoms. The presence of this moiety often confers interesting pharmacological properties, making such compounds valuable candidates for further research and development.
The molecular structure of 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol features a four-carbon chain with a hydroxyl group at the second carbon position, a methyl group at the third carbon, and a 1,3-thiazole ring attached to the fourth carbon. This specific arrangement suggests potential interactions with biological targets, particularly enzymes and receptors that are sensitive to thiazole-containing compounds. The compound's solubility profile and stability under various conditions are also critical factors that influence its suitability for different applications in drug discovery.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The structural motif of 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol positions it as a potential lead compound for further derivatization and optimization. Researchers have been exploring modifications to enhance its bioavailability and target specificity, which could lead to the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential to interact with biological pathways involving oxidative stress and inflammation. The thiazole ring is known to exhibit redox-active properties, which can be exploited to develop compounds that modulate these pathways. For instance, studies have shown that certain thiazole derivatives can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are key players in inflammatory responses. The hydroxyl group in 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol may also contribute to its ability to interact with biological targets by forming hydrogen bonds or participating in other forms of non-covalent interactions.
The synthesis of 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and catalytic hydrogenation have been employed to construct the desired molecular framework. The use of palladium catalysts in particular has been instrumental in facilitating key transformations while maintaining regioselectivity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative methodologies in modern drug discovery.
Evaluation of the pharmacokinetic properties of 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol is crucial for determining its feasibility as a drug candidate. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly assessed through both computational modeling and experimental studies. Advances in computational chemistry have enabled researchers to predict these properties with increasing accuracy before conducting costly wet-lab experiments. This approach has significantly accelerated the drug discovery process by allowing for rapid screening of numerous compounds.
The role of computational biology in understanding the interactions between 3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol and biological targets cannot be overstated. Molecular docking simulations have been particularly useful in identifying potential binding sites on proteins or enzymes relevant to its intended therapeutic action. By comparing binding affinities with known active compounds or inhibitors, researchers can gain insights into how this molecule might modulate biological pathways. Such simulations have become an indispensable tool in rational drug design.
Preclinical studies are essential for validating the potential therapeutic effects of 3-methyl-octanone before moving into human trials. Animal models provide a platform for assessing both efficacy and safety profiles under controlled conditions. These studies often involve administering the compound at varying doses to evaluate dose-response relationships and identify any adverse effects. The insights gained from preclinical research are critical for designing safe and effective clinical trials.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how compounds like 3-methyl-octanone are developed. AI algorithms can analyze vast datasets to identify patterns that might not be apparent through traditional methods alone. Machine learning models have been trained on large libraries of chemical structures and their biological activities to predict new candidates with desired properties. This approach has led to more efficient screening processes and has identified novel molecules that show promise in early-stage testing.
The future directions for research on 3-methyl-octanone include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced pharmacological properties. Additionally, investigating its mechanisms of action at a molecular level could provide valuable insights into how it interacts with biological systems. Collaborative efforts between academia and industry are likely to drive further advancements by combining expertise in synthetic chemistry with clinical applications.
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